1H-1,2,4-Triazole-1-butanamine

Beschreibung

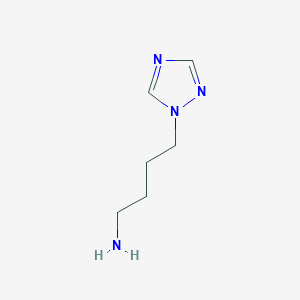

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1,2,4-triazol-1-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c7-3-1-2-4-10-6-8-5-9-10/h5-6H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGUMQCGJDHHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402621 | |

| Record name | 1H-1,2,4-Triazole-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100468-21-1 | |

| Record name | 1H-1,2,4-Triazole-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1h 1,2,4 Triazole 1 Butanamine

Electrophilic and Nucleophilic Substitution Reactions of the Triazole Nucleus

The 1,2,4-triazole (B32235) nucleus exhibits a distinct reactivity pattern towards electrophilic and nucleophilic reagents. Due to the high electron density on the nitrogen atoms, electrophilic substitution reactions occur exclusively at these positions. chemicalbook.com In contrast, the carbon atoms of the triazole ring are electron-deficient, rendering them susceptible to nucleophilic attack under relatively mild conditions. chemicalbook.com

The parent 1H-1,2,4-triazole can be readily metalated with reagents like sodium hydroxide, silver nitrate, and copper nitrate to form the corresponding organometallic compounds. chemicalbook.com Alkylation of the 1H-1,2,4-triazole ring is regioselective, with the position of substitution depending on the reaction conditions. For instance, using sodium ethoxide in ethanol as a base directs alkylation to the N1 position. chemicalbook.com However, employing aqueous sodium hydroxide with methyl sulfate results in a mixture of 1-methyl- and 4-methyl-1,2,4-triazole. chemicalbook.com

Nucleophilic substitution reactions have been explored on halogenated 1H-1,2,4-triazole nucleosides, providing a pathway to 5-substituted triazoles. researchgate.net For example, 1-glucosyl-5-nitro-1,2,4-triazole reacts with various nucleophiles, including water, aziridine, chloride ions, and 4-dimethylaminopyridine, to yield the corresponding 5-substituted 1-glucosyl-1,2,4-triazole derivatives. researchgate.net Additionally, primary and secondary amines can undergo nucleophilic substitution with 5-chloro-2,3-diphenyltetrazolium salt to produce 5-aminotetrazolium salts. beilstein-journals.org

Protonation Behavior and Basicity Studies of the Triazole Ring System

The 1,2,4-triazole ring system is amphoteric, meaning it can act as both a proton acceptor (base) and a proton donor (acid). wikipedia.org The basicity of the triazole ring is attributed to the lone pairs of electrons on the nitrogen atoms. The parent 1H-1,2,4-triazole is a weak base, and protonation occurs readily at the N4 position in the presence of strong acids like concentrated HCl to form a triazolium chloride salt. chemicalbook.com

The acidity and basicity of 1,2,4-triazole derivatives are quantified by their pKa values. The pKa for the protonated form of 1,2,4-triazole (the triazolium ion, C₂N₃H₄⁺) is 2.45. wikipedia.org The NH protons in N-unsubstituted 1,2,4-triazoles are acidic, with a pKa of 10.26 for the neutral molecule. chemicalbook.comwikipedia.org The acidity of these compounds allows for the determination of their pKa values through potentiometric titrations with strong bases like tetrabutylammonium hydroxide in various non-aqueous solvents. asianpubs.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), have been employed to study the protonation of 1,2,4-triazole, with calculations supporting the N4 position as the preferred site of protonation. dnu.dp.ua

Below is a data table summarizing the pKa values for the 1,2,4-triazole ring system.

| Species | pKa Value | Reference |

| 1,2,4-Triazolium ion (C₂N₃H₄⁺) | 2.45 | wikipedia.org |

| 1H-1,2,4-Triazole (neutral) | 10.26 | chemicalbook.comwikipedia.org |

Coordination Chemistry: Ligand Properties and Metal Complex Formation

The 1,2,4-triazole moiety is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. mdpi.comeurjchem.com The nitrogen atoms of the triazole ring act as donor atoms, allowing for both monodentate and bidentate coordination. eurjchem.com In monodentate coordination, either the N1 or N2 atom binds to the metal center. eurjchem.com However, the most common and significant coordination mode is the bidentate bridging fashion, where the N1 and N2 atoms of the triazole ring bridge two metal centers. mdpi.comeurjchem.comresearchgate.net This bridging capability facilitates the formation of various coordination structures, including discrete polynuclear metal complexes, 1D and 2D polymers, and 3D metal-organic frameworks (MOFs). mdpi.com

The coordination of the triazole ligand to a metal ion is often confirmed by spectroscopic methods. For example, in the infrared spectra of metal complexes, the C=N stretching vibration of the triazole ring shifts to a lower frequency upon coordination of the nitrogen atoms to the metal. eurjchem.com The appearance of a weak band in the far-infrared region can be assigned to the metal-nitrogen (M-N) stretching vibration. eurjchem.com

The 1,2,4-triazole moiety is a highly effective bridging ligand, primarily due to the spatial arrangement of the N1 and N2 atoms, which are suitably positioned to coordinate to two different metal centers. mdpi.comresearchgate.net This N1-N2 bridging is a general and well-established feature of 1,2,4-triazole coordination chemistry. researchgate.net The substituents on the triazole ring can influence the steric and electronic properties of the ligand, which in turn affects the structure and properties of the resulting metal complexes. mdpi.com For example, functionalization at the 4-position does not sterically hinder the N1-N2 bridging mode and can introduce additional functionalities to the coordination complex. mdpi.com The strong σ-donor properties of the triazole ring contribute to the formation of stable metal-ligand bonds. researchgate.net

The table below provides examples of metal complexes formed with 1,2,4-triazole derivatives, highlighting the diversity of metals and structural motifs.

Mechanistic Investigations of Selective Chemical Transformations

The selective chemical transformation of 1H-1,2,4-Triazole-1-butanamine is governed by the inherent reactivity of the 1,2,4-triazole ring. Mechanistic studies on related triazole systems provide insight into the likely pathways for these transformations. For instance, the acetylation of 5-amino-1H- chemicalbook.comwikipedia.orgdnu.dp.uatriazole has been shown to proceed through the formation of an intermediate, 1-acetyl-3-amino-1H- chemicalbook.comwikipedia.orgdnu.dp.uatriazole, which then rearranges to the more stable 1-acetyl-5-amino-1H- chemicalbook.comwikipedia.orgdnu.dp.uatriazole. nih.gov This suggests that reactions on substituted triazoles can involve initial attack at one position followed by rearrangement.

Advanced Spectroscopic and Structural Elucidation of 1h 1,2,4 Triazole 1 Butanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the chemical environment of atoms, their connectivity, and stereochemistry.

For 1H-1,2,4-Triazole-1-butanamine, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the triazole ring and the butanamine side chain.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the triazole ring and the aliphatic protons of the butyl chain. The two protons on the triazole ring (H-3 and H-5) would likely appear as sharp singlets in the downfield region (typically δ 8.0-8.5 ppm), reflecting their deshielded environment. The protons of the butanamine chain would appear more upfield. The methylene group attached to the triazole nitrogen (N-1) would be a triplet, shifted downfield relative to the other CH₂ groups due to the electron-withdrawing effect of the aromatic ring. The terminal amino protons (-NH₂) would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide complementary information, showing signals for each unique carbon atom. The two carbon atoms of the 1,2,4-triazole (B32235) ring are expected to resonate at the lower field end of the spectrum (around δ 140-155 ppm) due to their sp² hybridization and proximity to electronegative nitrogen atoms. urfu.rudiva-portal.orgkb.se The four distinct carbon atoms of the butyl chain would appear in the aliphatic region of the spectrum (typically δ 10-50 ppm). nih.gov The carbon attached to the triazole ring would be the most deshielded among the aliphatic carbons.

The following table provides predicted chemical shift values for this compound based on data from 1,2,4-triazole and n-butylamine derivatives. researchgate.netresearchgate.netchemicalbook.com

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Triazole C-3 | ~8.4 | ~152 |

| Triazole C-5 | ~8.0 | ~145 |

| NC H₂-CH₂-CH₂-CH₂-NH₂ | ~4.2 (triplet) | ~48 |

| NCH₂-C H₂-CH₂-CH₂-NH₂ | ~1.9 (quintet) | ~31 |

| NCH₂-CH₂-C H₂-CH₂-NH₂ | ~1.4 (sextet) | ~20 |

| NCH₂-CH₂-CH₂-C H₂-NH₂ | ~2.7 (triplet) | ~41 |

| NCH₂-CH₂-CH₂-CH₂-NH₂ | ~1.5 (broad singlet) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify functional groups and probe molecular structure by examining the vibrations of chemical bonds. mt.com IR spectroscopy measures the absorption of infrared radiation by molecules, which induces vibrations that cause a change in the dipole moment. photothermal.com Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the molecule's polarizability. edinst.com

For this compound, the spectra would be characterized by vibrations from both the triazole ring and the butanamine chain.

Triazole Ring Vibrations: The 1,2,4-triazole ring would exhibit several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3050-3150 cm⁻¹ region. researchgate.net Ring stretching vibrations, involving C=N and N-N bonds, produce a series of sharp bands in the 1400-1600 cm⁻¹ region. asianpubs.orgnih.gov In-plane and out-of-plane C-H bending vibrations would also be present at lower wavenumbers.

Butanamine Chain Vibrations: The butanamine moiety would show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The terminal primary amine (-NH₂) group is expected to show two N-H stretching bands in the 3300-3500 cm⁻¹ range and a characteristic scissoring (bending) vibration around 1600 cm⁻¹. asianpubs.orgcapes.gov.br The C-N stretching vibration would appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

The table below summarizes the expected key vibrational frequencies.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

| N-H Stretch (amine) | 3300 - 3500 | Strong in IR |

| C-H Stretch (triazole) | 3050 - 3150 | Medium in IR & Raman |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong in IR & Raman |

| N-H Bend (amine) | 1590 - 1650 | Medium-Strong in IR |

| C=N Stretch (triazole ring) | 1500 - 1600 | Medium-Strong in IR & Raman |

| C-N Stretch (triazole ring) | 1400 - 1500 | Medium-Strong in IR & Raman |

| CH₂ Bend (aliphatic) | 1430 - 1470 | Medium in IR |

| C-N Stretch (alkyl-amine) | 1000 - 1250 | Medium in IR |

Mass Spectrometry (MS) for Accurate Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (molecular formula C₆H₁₂N₄), the exact mass of the molecular ion [M]⁺ would confirm the elemental composition.

Given the presence of an even number of nitrogen atoms (four), the molecular ion peak is expected at an even mass-to-charge (m/z) value of 140.1062. The fragmentation of this molecular ion under electron ionization (EI) conditions would likely follow predictable pathways characteristic of both N-alkyl triazoles and primary amines. researchgate.netnuph.edu.ua

A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgjove.com For this compound, the most prominent α-cleavage would occur at the terminal amine, leading to the loss of a propyl radical (•C₃H₇) and the formation of a resonance-stabilized iminium cation at m/z 30, which is often the base peak in the spectrum of primary n-butylamines. jove.com

Another significant fragmentation would be the cleavage of the N-C bond connecting the butyl chain to the triazole ring. This can lead to two primary fragment ions: the butanamine cation radical and the triazole fragment.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 140 | [C₆H₁₂N₄]⁺ | Molecular Ion (M⁺) |

| 111 | [C₄H₅N₄]⁺ | Loss of ethyl radical (•C₂H₅) from butyl chain |

| 83 | [C₂H₄N₄]⁺ | Cleavage of butyl chain at the β-position to the ring |

| 69 | [C₂H₃N₃]⁺ | Triazole ring fragment |

| 56 | [C₄H₈]⁺ | McLafferty rearrangement with loss of triazole-amine |

| 43 | [C₃H₇]⁺ | Propyl cation from butyl chain cleavage |

| 30 | [CH₄N]⁺ | α-cleavage at the terminal amine, loss of •C₃H₇ |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture Determination

Single Crystal X-ray Diffraction (SC-XRD) provides the definitive three-dimensional structure of a molecule in the solid state, yielding precise information on bond lengths, bond angles, and the spatial arrangement of atoms. While a crystal structure for this compound has not been reported, analysis of related N-alkylated 1,2,4-triazole structures allows for a reliable prediction of its molecular architecture. jyu.fimdpi.comresearchgate.net

The following table presents typical crystallographic parameters that might be expected, based on published data for simple N-alkyl-1,2,4-triazole derivatives. nih.govmdpi.com

| Parameter | Expected Value / System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pccn |

| a (Å) | 7 - 14 |

| b (Å) | 10 - 18 |

| c (Å) | 8 - 13 |

| α, β, γ (°) | α=γ=90°, β ≈ 90-105° (Monoclinic) or α=β=γ=90° (Orthorhombic) |

| Volume (ų) | ~1200 - 2200 |

| Z (molecules/unit cell) | 4 or 8 |

Hirshfeld surface analysis is a computational method derived from SC-XRD data that allows for the visualization and quantification of intermolecular interactions within a crystal. mdpi.com The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds. mdpi.com

For this compound, the Hirshfeld analysis would be crucial for understanding the hydrogen bonding network. The strongest interactions would be N-H···N bonds between the terminal amino group of one molecule and a nitrogen atom (N-4) of the triazole ring of a neighboring molecule. nih.govresearchgate.net

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this molecule, the plot would be dominated by H···H, N···H/H···N, and C···H/H···C contacts.

The table below shows the anticipated percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area, based on analyses of similar triazole structures. mdpi.comuomphysics.net

| Interaction Type | Description | Anticipated Contribution (%) |

| H···H | Van der Waals forces between hydrogen atoms | 40 - 50% |

| N···H / H···N | N-H···N hydrogen bonds and weaker C-H···N interactions | 25 - 35% |

| C···H / H···C | Weak C-H···π and other van der Waals interactions | 10 - 20% |

| C···N / N···C | Interactions involving ring atoms | < 5% |

| C···C | π-π stacking (if packing allows) | < 5% |

Theoretical and Computational Investigations of 1h 1,2,4 Triazole 1 Butanamine

Quantum Chemical Approaches for Molecular Structure and Chemical Reactivity

Quantum chemical methods are fundamental in predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these approaches model the electronic structure and energy of a molecule, which in turn determine its geometry and reactivity. For heterocyclic systems such as 1,2,4-triazole (B32235) derivatives, these methods can elucidate tautomeric stability, conformational preferences, and reaction mechanisms. rad-proceedings.orgresearchgate.netijsr.net

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational cost. researchgate.netresearchgate.net This method is used to determine the ground-state properties of 1H-1,2,4-Triazole-1-butanamine by calculating the electron density. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G or cc-pVDZ, can optimize the molecular geometry to find the most stable conformation. nih.govresearchgate.netnih.gov From this optimized structure, various properties, including bond lengths, bond angles, and vibrational frequencies, can be determined. researchgate.net These calculations are crucial for understanding the molecule's stability and spectroscopic characteristics.

Table 1: Illustrative Ground State Properties of this compound Calculated via DFT

| Property | Description | Typical Calculated Value Range for Triazoles |

| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. | Varies based on molecule size and calculation level. |

| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution. | 2.0 - 6.0 Debye researchgate.net |

| Key Bond Lengths | The distance between atomic nuclei (e.g., N-N, C-N) in the triazole ring. | N-N: ~1.37-1.39 Å, C-N: ~1.31-1.38 Å rad-proceedings.orgnih.gov |

| Key Bond Angles | The angle formed by three connected atoms within the triazole ring. | ~101° - 112° rad-proceedings.org |

Ab Initio and Semi-Empirical Methods for Electronic Structure

Beyond DFT, other quantum chemical methods are used to study electronic structures. Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on first principles. nih.gov Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category and can provide highly accurate results, though they are computationally demanding.

Semi-empirical methods, such as AM1 and PM3, offer a faster alternative by incorporating some parameters derived from experimental data to simplify the calculations. rad-proceedings.org These methods are particularly useful for larger molecules where ab initio or DFT calculations would be too time-consuming. Both approaches are valuable for studying the electronic states and conformational landscapes of 1,2,4-triazole derivatives. rad-proceedings.orgnih.gov

Electronic Structure and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comedu.krd A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. edu.krd This analysis is essential for predicting the reactivity of the triazole ring and the butanamine side chain.

Table 2: Illustrative FMO Properties for this compound

| Parameter | Symbol | Description |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Electronegativity | χ | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness | η | Measures the resistance of the molecule to change its electron distribution. |

Note: This table describes the parameters derived from FMO theory. Actual values for this compound would require specific quantum chemical calculations.

Atomic Charges, Molecular Electrostatic Potential (MEP), and Mulliken Atomic Charges (MAC)

The distribution of electrons within a molecule is key to its interactive properties. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. researchgate.net It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically blue), which are prone to nucleophilic attack. nih.gov For 1,2,4-triazoles, the nitrogen atoms are generally the most electron-rich centers. mdpi.com

Atomic charges quantify the electrostatic charge on each atom. Mulliken Atomic Charges (MAC) are one common method for this calculation, derived from the distribution of the orbital basis functions. mdpi.comuni-muenchen.de While useful, Mulliken charges can be sensitive to the basis set used. uni-muenchen.de Analysis of atomic charges helps pinpoint specific reactive sites within the this compound molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization. wikipedia.orgwisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements: bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu

Table 3: Key Interactions Revealed by NBO Analysis

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

| π-Conjugation | π (C=N) | π* (N-N) | Electron delocalization within the triazole ring, contributing to aromatic stability. |

| Hyperconjugation | σ (C-H) | σ* (C-N) | Stabilization from interactions between bonding and anti-bonding orbitals. |

| Lone Pair Delocalization | n (N) | π* (C=N) | Delocalization of nitrogen lone pair electrons into the ring system. |

Note: This table provides examples of the types of stabilizing interactions that NBO analysis can identify for a molecule like this compound.

Computational Prediction of Vibrational Spectra and Comparison with Experimental Data

The analysis of the vibrational spectra of triazole-containing compounds is a powerful tool for understanding their molecular structure and bonding. Computational chemistry, particularly through Density Functional Theory (DFT), has become instrumental in assigning and interpreting experimental infrared (IR) and Raman spectra. nih.govresearchgate.net

For derivatives of the 1,2,4-triazole family, theoretical spectra are typically computed using methods like B3LYP with a basis set such as 6-311++G**. nih.gov These calculations yield theoretical vibrational frequencies and intensities. A rigorous normal coordinate analysis based on the calculated potential energy distribution is then performed to assign the observed experimental bands to specific vibrational modes of the molecule, such as C-H stretching, N-H stretching, and ring vibrations. nih.gov

Studies on the parent 1,2,4-triazole and related molecules have shown very good agreement between theoretical and experimental spectra. nih.gov This agreement allows for the clarification of ambiguities in previous spectral assignments and the identification of "marker bands" that are characteristic of the triazole ring. nih.gov For instance, in 3-amino-1,2,4-triazole, bands around 3083 cm⁻¹ are assigned to C-H aromatic vibrations, while a strong band at 3211 cm⁻¹ is attributed to N-H stretching in the amino group. researchgate.net The endocyclic N=N and C-N-C stretching vibrations are also identified at specific wavenumbers. researchgate.net

If experimental FTIR and Raman spectra for this compound were available, a similar computational approach would be employed. The presence of the butanamine substituent would introduce new vibrational modes corresponding to the alkyl chain (e.g., CH₂, CH₃ stretching and bending) and the amine group (N-H stretching and bending), which would be assigned by comparing the computed and experimental spectra.

Table 1: Illustrative Comparison of Experimental vs. Calculated Vibrational Frequencies for a Generic 1,2,4-Triazole Derivative (Note: This table is a hypothetical representation based on typical findings for triazole compounds and does not represent actual data for this compound.)

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| ~3100 | ~3105 | Aromatic C-H Stretch |

| ~1595 | ~1600 | Endocyclic N=N Stretch |

| ~1530 | ~1535 | C=C Aromatic Stretch |

| ~1470 | ~1475 | C=C Aromatic Stretch |

| ~1045 | ~1050 | C-N-C Stretch |

Molecular Dynamics Simulations for Conformational Analysis and Tautomeric Equilibria

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which features a rotatable butyl chain, MD simulations would be essential for exploring its conformational landscape.

The 1,2,4-triazole ring itself can exist in different tautomeric forms, primarily the 1H, 2H, and 4H forms. Computational studies on various 1,2,4-triazole derivatives have been conducted to determine the relative stability and equilibrium between these tautomers. Such studies often employ DFT calculations to model the tautomeric reaction pathways and determine the energetic profiles in both the gas phase and in different solvents.

For this compound, the nitrogen at position 1 is substituted, which would likely stabilize the 1H tautomer and prevent tautomerization involving that specific nitrogen atom. However, the potential for proton transfer between the other nitrogen atoms (N2 and N4) could still be investigated, although it is generally less common for N-substituted triazoles.

MD simulations would allow for the study of the butanamine side chain's dynamics. By simulating the molecule's behavior over several nanoseconds, researchers can identify the most stable conformations (rotamers) of the butyl group relative to the triazole ring. This analysis provides insight into the molecule's preferred shapes, which is crucial for understanding its interactions with other molecules or biological receptors. While specific MD studies on this compound are not available, simulations on other triazole derivatives have been used to understand their binding mechanisms with biological targets like the CYP51 enzyme, demonstrating the utility of this technique in studying molecular interactions. nih.govnih.gov The stability of ligand-protein complexes, involving various triazoles, is often confirmed through MD simulations lasting for periods such as 100 nanoseconds. researchgate.net

Advanced Applications of 1h 1,2,4 Triazole 1 Butanamine in Materials Science and Supramolecular Chemistry

Supramolecular Assembly and Non-Covalent Interactions

Supramolecular chemistry relies on non-covalent interactions to construct well-organized, large-scale molecular architectures from smaller components. The structure of 1H-1,2,4-Triazole-1-butanamine is ideally suited for creating such assemblies. The key interactions governing its self-assembly include hydrogen bonding, and potentially π-π stacking and van der Waals forces. The aromatic 1,2,4-triazole (B32235) ring is electron-deficient and can engage in π-π stacking interactions with other aromatic systems. researchgate.net The interplay of these forces allows for the formation of complex, higher-order structures. researchgate.net

Hydrogen bonding is a critical directional force in the formation of supramolecular structures. researchgate.netnih.gov this compound possesses multiple sites for hydrogen bonding. The nitrogen atoms of the triazole ring act as hydrogen bond acceptors, while the N-H protons of the terminal amine group and the C-H bonds on the triazole ring can serve as hydrogen bond donors. researchgate.net This dual functionality allows the molecule to form extensive hydrogen-bonded networks, which are fundamental to creating stable host-guest systems. nih.govmjcce.org.mk The flexibility of the butyl chain allows the molecule to adopt various conformations, facilitating the encapsulation of guest molecules within cavities formed by the supramolecular assembly.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Donor Group | Acceptor Group | Type of Interaction |

|---|---|---|

| Amine (N-H) | Triazole Nitrogen | Intermolecular |

| Amine (N-H) | Amine Nitrogen | Intermolecular |

| Triazole (C-H) | Triazole Nitrogen | Intermolecular |

| Amine (N-H) | External Molecule (e.g., solvent) | Host-Guest/Solvation |

| External Molecule (e.g., X-H) | Triazole Nitrogen | Host-Guest/Solvation |

Molecular recognition, the specific binding between a host and a guest molecule, is predicated on complementary shapes, sizes, and chemical functionalities. The distinct arrangement of hydrogen bond donors and acceptors in this compound, combined with the steric properties of its triazole ring and alkyl chain, enables it to selectively interact with other molecules. For instance, triazole analogs of histamine (B1213489) have been studied for their molecular recognition properties at biological receptors, where the specific electrostatic potential of the triazole ring is crucial for binding. nih.gov The ability to form specific, directional hydrogen bonds allows molecules like this compound to "recognize" and bind to target substrates, a principle that is fundamental in designing sensors, catalysts, and biologically active agents. nih.govresearchgate.net

Triazole-Based Ligands in Coordination Chemistry

The 1,2,4-triazole ring is a highly effective and widely studied ligand in coordination chemistry. acs.orgrsc.org Its nitrogen atoms can readily coordinate to metal ions, often acting as a bridge between two or more metal centers. mdpi.commdpi.com This bridging capability is essential for the construction of polynuclear complexes and extended network structures like coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net The butanamine group in this compound adds another coordination site, making it a versatile ditopic ligand.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of 1,2,4-triazole derivatives as ligands has led to a vast family of MOFs and CPs with diverse structures and properties. mdpi.comresearchgate.netfigshare.com A bifunctional ligand such as this compound can link metal centers in multiple directions, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. mdpi.com The choice of metal ion, solvent, and reaction conditions can influence the final architecture. mdpi.com These materials are characterized by techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis.

Table 2: Examples of Metal-Organic Frameworks and Coordination Polymers with 1,2,4-Triazole-Based Ligands

| Ligand Type | Metal Ion(s) | Resulting Structure | Potential Application |

|---|---|---|---|

| 1,2,4-Triazole | Zinc (Zn) | 3D MOF | Proton conductivity in fuel cells |

| 1,2,4-Triazole Amino Acid | Cadmium (Cd) | 2D Network | Supramolecular interactions |

| Bis(carboxyphenyl)-1,2,4-triazole | Copper (Cu), Cobalt (Co), Zinc (Zn) | 3D MOF (rtl topology) | Gas adsorption |

The 1,2,4-triazole ring can coordinate to metal ions in several ways, contributing to the structural diversity of the resulting coordination compounds. acs.org The N1 and N2 atoms of the triazole ring are commonly involved in forming a stable bridge between two metal centers (μ-N1,N2 bridging mode), a dominant feature in many triazole-based coordination polymers. mdpi.comnih.gov Other coordination modes include monodentate binding through a single nitrogen atom or even tridentate to quadridentate bridging, depending on the specific ligand and reaction conditions. acs.orgekb.eg The terminal amine of the butanamine chain in this compound can also coordinate to a metal center, potentially leading to chelation or further bridging, thereby increasing the complexity and dimensionality of the resulting structures.

Table 3: Common Coordination Modes of the 1,2,4-Triazole Moiety

| Coordination Mode | Description |

|---|---|

| Monodentate | The ligand binds to a single metal center through one nitrogen atom. |

| Bidentate (Bridging) | The N1 and N2 atoms of the triazole ring bridge two different metal centers. |

| Bidentate (Chelating) | Two coordinating atoms from the same ligand bind to the same metal center (less common for the triazole ring itself but possible with functionalized derivatives). |

Integration into Functional Materials and Advanced Chemical Systems

The unique properties of the 1,2,4-triazole moiety make it a valuable component in the design of functional materials. lifechemicals.com Triazole derivatives have been incorporated into materials for a wide range of applications, including light-emitting devices, proton exchange membranes for fuel cells, and sensors. researchgate.net The high nitrogen content and thermal stability of the triazole ring are advantageous for creating robust materials. For example, MOFs derived from 1,2,4-triazole have been used to create nitrogen-doped carbon nanotubes that act as efficient electrocatalysts for zinc-air batteries. nih.gov

The integration of this compound into such materials could offer additional benefits. The flexible butanamine chain could influence the porosity and mechanical properties of MOFs or polymers. Furthermore, the terminal amine group provides a reactive handle for post-synthetic modification, allowing for the covalent attachment of other functional molecules to tailor the material's properties for specific applications in advanced chemical systems, such as targeted drug delivery or heterogeneous catalysis. isres.orgresearchgate.net The development of covalent organic frameworks (COFs) from triazole building blocks for applications like photocatalytic CO2 reduction further highlights the potential for creating advanced, metal-free functional materials. rsc.org

Lack of Specific Research on "this compound" in Advanced Materials Science and Supramolecular Chemistry

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a notable absence of specific research pertaining to the advanced applications of the chemical compound This compound in the fields of materials science and supramolecular chemistry, as outlined in the requested article structure.

The investigation sought to uncover detailed research findings on the design of polymeric materials incorporating this specific triazole unit and its use as a scaffold in catalysis and photochemistry. However, the search yielded no dedicated studies or significant data related to "this compound" for these applications.

While the broader class of 1,2,4-triazole derivatives has been a subject of interest in the development of various functional materials, the specific derivative, this compound, does not appear to have been explored in the context of:

Triazole Scaffolds in Catalysis and Photochemistry:The search did not identify any studies where this compound was employed as a ligand, catalyst, or photoactive component in catalytic or photochemical processes. There is no information regarding its potential to form catalytically active metal complexes or its photophysical properties.

Due to the lack of specific scientific information for "this compound" in these advanced application areas, it is not possible to generate the requested in-depth and scientifically accurate article. The creation of such an article would require speculative information, which would not adhere to the required standards of scientific accuracy.

Further research and exploration into the synthesis and properties of this compound would be necessary before a comprehensive review of its applications in materials science and supramolecular chemistry could be compiled.

Conclusion and Future Perspectives in the Research of 1h 1,2,4 Triazole 1 Butanamine

Summary of Key Methodological Advances and Contributions

The synthesis of N-substituted 1,2,4-triazoles, including 1H-1,2,4-Triazole-1-butanamine, has been significantly advanced through a variety of innovative methodological developments. These contributions have focused on improving efficiency, regioselectivity, substrate scope, and environmental friendliness.

One major area of advancement is the use of diverse nitrogen sources to construct the triazole ring. Researchers have successfully employed precursors such as hydrazones, amidines, and aryl diazonium salts. frontiersin.orgnih.gov For instance, a method developed in 2016 demonstrated the conversion of hydrazones into 1,2,4-triazoles in high yields by combining them with amines using an I2/TBHP system. nih.gov Another approach utilized aryl diazonium salts for the synthesis of 1,2,4-triazoles through a metal-free reaction involving decarboxylation and cyclization, where the use of a weak base like 1,4-diazabicyclo[2.2.2]octane (DABCO) was critical. frontiersin.orgnih.gov

Metal-free synthesis has emerged as a significant trend, offering pathways that avoid heavy metal contamination. An appealing metal-free intermolecular mechanism under aerobic oxidative conditions allows for the synthesis of 1,2,4-triazole (B32235) scaffolds from hydrazones and amines, proceeding through a cascade of C-H functionalization, C-N bond formation, and oxidative aromatization. isres.org Similarly, iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides has been developed, using dimethylformamide (DMF) as a carbon source. isres.org

Catalyst-controlled regioselective reactions represent another key contribution. Liu et al. reported a catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts, where the choice of catalyst dictates the product. isres.org Silver(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis produces 1,5-disubstituted 1,2,4-triazoles. isres.org Furthermore, one-pot, multi-component reactions have streamlined the synthesis of highly substituted 1,2,4-triazoles with high regioselectivity and good tolerance for various functional groups. frontiersin.orgorganic-chemistry.org More environmentally benign methods, such as microwave-mediated and mechanochemical solvent-free syntheses, have also been established, offering advantages like shorter reaction times and reduced solvent use. researchgate.net

| Methodological Advance | Key Features | Starting Materials | Reference |

| Oxidative Cyclization | Efficient, high yields (79-98%) | Heterocyclic hydrazones | frontiersin.orgnih.gov |

| Metal-Free Synthesis | Avoids heavy metals, cascade process | Hydrazones and amines | isres.org |

| Catalyst-Controlled Cycloaddition | Regioselective (1,3- vs 1,5-disubstituted) | Isocyanides and diazonium salts | isres.org |

| One-Pot, Two-Step Process | High regioselectivity, excellent yields (up to 90%) | Carboxylic acid, amidine, hydrazine | frontiersin.orgorganic-chemistry.org |

| Mechanochemical Synthesis | Solvent-free, shorter reaction times | Azinium-N-imines and nitriles | researchgate.net |

| Microwave-Assisted Synthesis | Catalyst-free, eco-friendly, rapid | Enaminonitriles and benzohydrazides | researchgate.net |

Emerging Trends in N-Substituted 1,2,4-Triazole Chemistry Research

Research into N-substituted 1,2,4-triazoles is increasingly focused on their diverse biological activities and applications in materials science. The versatility of the 1,2,4-triazole scaffold allows for the development of compounds with a wide range of therapeutic and technological potential. researchgate.netijcrt.org

In medicinal chemistry, 1,2,4-triazole derivatives are being extensively investigated for various pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant properties. researchgate.netresearchgate.net A significant trend is the design of hybrid molecules that combine the 1,2,4-triazole moiety with other pharmacologically active structures to enhance efficacy. For example, indole-based 1,2,4-triazole derivatives have been synthesized as potent tubulin polymerization inhibitors for cancer treatment. rsc.org Recent studies have also identified 1,2,4-triazole derivatives as novel ferroptosis inhibitors, a form of regulated cell death implicated in various diseases, highlighting their potential in developing new therapeutic strategies. nih.gov Furthermore, specific derivatives have been discovered as potent and selective DCN1 inhibitors, showing promise for treating pathological cardiac fibrosis and remodeling. nih.gov

The following table summarizes some of the emerging applications and research findings for various 1,2,4-triazole derivatives.

| Derivative Class | Emerging Application | Research Finding | Reference |

| Indole-Triazole Hybrids | Anticancer Agents | Act as potent tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis. | rsc.org |

| General 1,2,4-Triazoles | Ferroptosis Inhibitors | Inhibit RSL3-induced ferroptosis with nanomolar efficacy through radical-trapping antioxidant capacity. | nih.gov |

| 1,2,4-Triazole-3-thiones | Cardiac Fibrosis Treatment | Act as highly potent and selective DCN1 inhibitors, reducing cardiac fibrosis and remodeling in vivo. | nih.gov |

| Norfloxacin Hybrids | Antimicrobial Agents | Show higher efficacy against Gram-positive and Gram-negative bacteria compared to standard antibiotics. | researchgate.net |

| 4-Amino-4H-1,2,4-triazoles | Anticonvulsant Agents | Effectively interact with the GABA-A receptor, outperforming standard drugs in in vivo models. | researchgate.net |

Outlook for Novel Chemical and Materials Science Discoveries

The future of research on this compound and related N-substituted 1,2,4-triazoles is poised for significant discoveries in both chemical synthesis and materials science. The structural versatility and unique electronic properties of the 1,2,4-triazole ring provide a robust platform for innovation. chemijournal.com

In synthetic chemistry, the focus will likely continue on developing more sustainable and efficient synthetic protocols. This includes the expansion of metal-free catalytic systems, flow chemistry processes, and biocatalytic methods to construct the triazole core and its derivatives. The principles of "click chemistry," where the triazole ring is a central component, will continue to drive the creation of complex molecular architectures with high precision and efficiency, facilitating the discovery of new drug candidates and functional materials. chemijournal.com

In materials science, the electron-deficient nature of the 1,2,4-triazole system makes it an excellent candidate for developing advanced organic electronic materials. researchgate.netresearchgate.net There is a strong outlook for its application in organic light-emitting diodes (OLEDs), where triazole derivatives can function as electron-transport and hole-blocking materials, leading to devices with improved performance and stability. researchgate.netresearchgate.net Future research is expected to explore novel triazole-containing polymers and small molecules for applications in organic photovoltaics, sensors, and data storage devices. researchgate.netnih.gov The ability of the triazole ring to coordinate with metal ions also opens avenues for the design of novel metal-organic frameworks (MOFs) and coordination polymers with tailored properties for gas storage, catalysis, and drug delivery. nih.govlifechemicals.com The continued exploration of these areas promises to unlock new functionalities and applications, solidifying the importance of the 1,2,4-triazole scaffold in modern science.

Q & A

Q. Example Table: Factorial Design for Reaction Optimization

| Variable | Level 1 | Level 2 | Significant? (p-value) |

|---|---|---|---|

| Temperature | 70°C | 100°C | <0.01 |

| Catalyst | Acetic acid | Sulfuric acid | 0.12 |

Advanced: How do researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from differences in assay conditions or structural modifications. A systematic approach includes:

Meta-Analysis : Compare datasets across studies, focusing on variables like cell lines (e.g., HeLa vs. HEK293) or dosage ranges .

Structure-Activity Relationship (SAR) Studies : Map functional groups to biological outcomes. For example, fluorobenzyl substitutions may enhance antimicrobial activity but reduce solubility .

Reproducibility Checks : Replicate experiments under standardized protocols (e.g., ISO 20776-1 for antimicrobial testing) .

Advanced: What theoretical frameworks guide mechanistic studies of this compound interactions with biological targets?

Methodological Answer:

Mechanistic studies often integrate:

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to enzymes (e.g., cytochrome P450) .

- Kinetic Analysis : Michaelis-Menten models quantify enzyme inhibition constants ().

- Thermodynamic Profiling : Isothermal Titration Calorimetry (ITC) measures enthalpy changes () during ligand-receptor binding .

Q. Example Data: Docking Scores for Triazole Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Derivative A | CYP3A4 | -8.2 |

| Derivative B | CYP3A4 | -6.7 |

Advanced: How can researchers design studies to explore the environmental stability of this compound?

Methodological Answer:

Stability studies require:

Accelerated Degradation Tests : Expose compounds to UV light (λ = 254 nm) and variable pH (2–12) to simulate long-term environmental effects .

Analytical Monitoring : Use HPLC-MS to track degradation products (e.g., triazole ring cleavage).

Ecotoxicity Assessment : Daphnia magna bioassays evaluate acute toxicity (LC) .

Advanced: What methodological challenges arise when integrating computational and experimental data for triazole derivatives?

Methodological Answer:

Key challenges include:

- Data Alignment : Computational predictions (e.g., logP values) may conflict with experimental chromatographic results .

- Parameterization : Force fields in molecular dynamics simulations require recalibration for triazole’s electron-rich rings .

- Validation : Cross-verify DFT-calculated spectra (IR, UV-Vis) with experimental data to ensure model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.